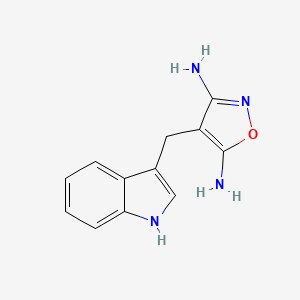

![molecular formula C26H45N3O18 B1181705 Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr CAS No. 186600-27-1](/img/structure/B1181705.png)

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr

Overview

Description

“Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” is a complex carbohydrate structure. It involves the transfer of galactose from UDP-alpha-D-galactose to substrates with a terminal beta-N-acetylglucosamine (beta-GlcNAc) residue . This structure is involved in the biosynthesis of the carbohydrate moieties of glycolipids and glycoproteins .

Synthesis Analysis

The synthesis of “Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” involves a glycosyltransferase, core2 β1-6GlcNAc transferase (designated C2GnT) that catalyzes the transfer of GlcNAc to Galβ1-3GalNAc in O-glycans, resulting in the conversion of Galβ1-3GalNAc, core1 to Galβ1-3 (GlcNAcβ1-6)GalNAc, core2 .Molecular Structure Analysis

The molecular structure of “Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” is complex and involves multiple sugar residues. The structure is formed by the transfer of GlcNAc to Galβ1-3GalNAc in O-glycans .Chemical Reactions Analysis

The chemical reaction involved in the formation of “Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” is catalyzed by a glycosyltransferase, core2 β1-6GlcNAc transferase (designated C2GnT). This enzyme transfers GlcNAc to Galβ1-3GalNAc in O-glycans .Physical And Chemical Properties Analysis

The physical and chemical properties of “Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” are complex due to its structure involving multiple sugar residues .Scientific Research Applications

Glycosylation Studies

This compound is involved in the glycosylation of alpha-dystroglycan (DAG1), which is crucial for binding laminin G-like domain-containing extracellular proteins with high affinity . Understanding this process is vital for insights into muscular dystrophies and other glycosylation disorders.

Biochemical Reagent

As a biochemical reagent, it can be used in life science research as a biological material or organic compound . It’s particularly useful for studies that require precise manipulation of glycan structures on proteins.

Mechanism of Action

Target of Action

The compound Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr, also known as (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid, is a glycopeptide that plays a significant role in cellular recognition, signal transduction, and regulation .

Mode of Action

The compound interacts with its targets in the cell, participating in cellular recognition and signal transduction processes .

Biochemical Pathways

The compound is involved in complex biochemical pathways related to cellular recognition and signal transduction . It can be synthesized through chemical synthesis or enzymatic catalysis .

Pharmacokinetics

It is known that the compound is soluble in appropriate solvents such as water or physiological saline .

Result of Action

The compound’s action results in significant biological effects within the cell, participating in cellular recognition, signal transduction, and regulation . It can be used for biomedical research to understand cellular recognition and signal transduction mechanisms and explore the etiology and treatment methods of related diseases .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, it should be stored at temperatures below 0°C to maintain its stability . When handling the compound, appropriate laboratory procedures should be followed, and protective measures such as wearing laboratory-grade personal protective equipment should be taken .

Future Directions

The appearance of a branch Galβ1-3 (GlcNAcβ1-6)GalNAc in O-glycans has been demonstrated in many important biological processes such as T cell activation, T cell development, leukemia, immunodeficiencies, and cancer metastasis . Therefore, future research directions may include further investigation into these biological processes and the role of “Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” in these processes .

properties

IUPAC Name |

(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45N3O18/c1-7(13(27)23(40)41)43-25-15(29-9(3)33)22(47-26-21(39)20(38)17(35)11(5-31)45-26)18(36)12(46-25)6-42-24-14(28-8(2)32)19(37)16(34)10(4-30)44-24/h7,10-22,24-26,30-31,34-39H,4-6,27H2,1-3H3,(H,28,32)(H,29,33)(H,40,41)/t7-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19-,20+,21+,22-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNQEZMFMBODFK-AFBIBDJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693689 | |

| Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr | |

CAS RN |

186600-27-1 | |

| Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(5-amino-1,3,4-thiadiazol-2-yl)methylsulfanyl]phenyl]acetamide](/img/no-structure.png)